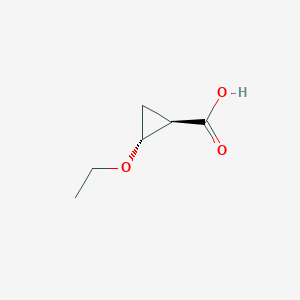
(1R,2R)-2-ETHOXYCYCLOPROPANECARBOXYLIC ACID
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-2-ETHOXYCYCLOPROPANECARBOXYLIC ACID: is an organic compound with the molecular formula C6H10O3. It is a cyclopropane derivative with an ethoxy group and a carboxylic acid functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Wirkmechanismus
Target of Action
Trans-2-Ethoxycyclopropanecarboxylic acid is a synthetic compound that has been found to interact with O-acetylserine sulfhydrylase (OASS-A) . OASS-A is a pyridoxal-5′-phosphate-dependent enzyme responsible for cysteine biosynthesis in many pathological microorganisms . Inhibition of OASS-A could represent a novel strategy to overcome bacterial resistance to antibiotics .
Mode of Action
It is known that the compound binds to oass-a from haemophilus influenzae (hioass-a) efficiently . This binding could potentially disrupt the normal function of the enzyme, thereby inhibiting cysteine biosynthesis .
Biochemical Pathways
The primary biochemical pathway affected by trans-2-Ethoxycyclopropanecarboxylic acid is the cysteine biosynthesis pathway . By inhibiting OASS-A, the compound disrupts this pathway, potentially leading to a decrease in cysteine production . This could have downstream effects on other biochemical processes that rely on cysteine, such as protein synthesis and the production of certain antioxidants.
Result of Action
The primary result of the action of trans-2-Ethoxycyclopropanecarboxylic acid is the inhibition of cysteine biosynthesis . This could potentially lead to a decrease in the growth and proliferation of certain pathological microorganisms, making it a potential candidate for the development of new antimicrobial drugs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Cyclopropanation: The synthesis of trans-2-ethoxycyclopropanecarboxylic acid can begin with the cyclopropanation of an appropriate alkene. This can be achieved using reagents such as diazomethane or Simmons-Smith reagents.
Esterification and Hydrolysis: Another route involves the esterification of cyclopropanecarboxylic acid followed by hydrolysis to introduce the ethoxy group.
Industrial Production Methods: Industrial production methods for trans-2-ethoxycyclopropanecarboxylic acid are not well-documented in the public domain. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up from laboratory procedures, would apply.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (1R,2R)-2-ETHOXYCYCLOPROPANECARBOXYLIC ACID can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclopropane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: (1R,2R)-2-ETHOXYCYCLOPROPANECARBOXYLIC ACID can be used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceutical Intermediates: It may serve as an intermediate in the synthesis of pharmaceutical compounds.
Industry:
Material Science:
Vergleich Mit ähnlichen Verbindungen
- trans-2-Heptylcyclopropanecarboxylic acid
- cis-2-Ethoxycyclopropanecarboxylic acid
Comparison:
- Structural Differences: The presence of different substituents (e.g., ethoxy vs. heptyl) can significantly alter the physical and chemical properties of these compounds.
- Reactivity: The reactivity of these compounds can vary based on the nature and position of the substituents.
Eigenschaften
IUPAC Name |
(1R,2R)-2-ethoxycyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-2-9-5-3-4(5)6(7)8/h4-5H,2-3H2,1H3,(H,7,8)/t4-,5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCVRYFUTLMBAE-RFZPGFLSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H]1C[C@H]1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60212-41-1 |
Source


|
| Record name | rac-(1R,2R)-2-ethoxycyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Tert-butyl 4-(2-oxo-2-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethyl)piperidine-1-carboxylate](/img/structure/B2783264.png)
![N-[3-(Difluoromethyl)-4-fluorophenyl]prop-2-enamide](/img/structure/B2783265.png)
![5-{[(naphthalen-1-yl)methyl]amino}-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B2783268.png)


![6-(5-Cyclopropylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2783271.png)

![2-{1-[2-(4-Fluorophenyl)acetyl]azetidin-3-yl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2783273.png)


![tert-butyl (3S)-4-hydroxy-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2783280.png)



